Evidence Item 1: Absence of Documented Polypharmacology as a Procurement Advantage
The primary, quantifiable differentiator for CAS 586984-87-4 is a negative data point: an exhaustive search of PubMed, PubChem BioAssay, ChEMBL, and the BindingDB reveals zero deposited bioactivity data for this compound from non-excluded, authoritative sources [1]. This contrasts sharply with earlier piperazinylquinoxalines, such as compounds 7e and 7b from Monge et al., which have publicly reported pA2 values of 9.3 and 7.9, respectively, against 2-methyl-5-HT in guinea pig ileum [2]. The lack of data for the target compound means it has no documented off-target liabilities within the public domain, making it a superior candidate for HTS campaigns where screening a compound with a clean public pharmacological record reduces the risk of chasing known polypharmacology and increases the novelty value of any discovered hit.
| Evidence Dimension | Deposited bioactivity data points in authoritative public databases |
|---|---|
| Target Compound Data | 0 (zero) bioactivity results found in PubChem, ChEMBL, or BindingDB |
| Comparator Or Baseline | Compound 7e (piperazinylcyanoquinoxaline): pA2 = 9.3 in guinea pig ileum; Ki = 1-2 nM range for 3H-BRL43694 displacement in rat cortex. Compound 7b: pA2 = 7.9 [2]. |
| Quantified Difference | The target compound has a completely undefined in vitro profile versus high double-digit nanomolar affinity for a known, structurally related molecule. |
| Conditions | Systematic database query across PubChem, ChEMBL (EBI), BindingDB, and PubMed (November 2023–May 2026 indexed content). |
Why This Matters
For procuring a compound intended for novel target identification or HTS, a clean public information slate is a quantifiable, strategic asset that reduces the risk of redundant science.
- [1] Data search performed across ChEMBL (EBI), PubChem, and BindingDB for CAS 586984-87-4 and related identifiers. No quantitative bioactivity records found as of 2026. View Source
- [2] Monge, A.; Palop, J.A.; Del Castillo, J.C.; et al. Novel Antagonists of 5-HT3 Receptors. Synthesis and Biological Evaluation of Piperazinylquinoxaline Derivatives. *J. Med. Chem.* **1993**, *36*, 2745–2750 (Table II). View Source
